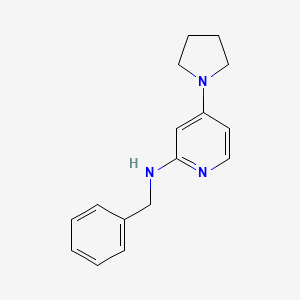

2-(N-Benzylamino)-4-pyrrolidinopyridine

Beschreibung

2-(N-Benzylamino)-4-pyrrolidinopyridine (CAS: 1352318-24-1) is a pyridine derivative featuring a benzylamino group at the 2-position and a pyrrolidine substituent at the 4-position. This compound combines the electron-donating properties of pyrrolidine with the steric bulk of the benzyl group, making it a versatile candidate for catalysis and organic synthesis. It has been explored in asymmetric oxidation catalysis (e.g., manganese-oxo stabilization), acylation reactions, and as a structural motif in ligand design . Its pKa (18.33) reflects its strong electron-donating capacity, surpassing DMAP (pKa = 17.95), which enhances its ability to stabilize reactive intermediates in catalytic cycles .

Eigenschaften

IUPAC Name |

N-benzyl-4-pyrrolidin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-2-6-14(7-3-1)13-18-16-12-15(8-9-17-16)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11,13H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJLSEHSDBWJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718440 | |

| Record name | N-Benzyl-4-(pyrrolidin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-24-1 | |

| Record name | N-Benzyl-4-(pyrrolidin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Benzylamino)-4-pyrrolidinopyridine typically involves the reaction of 2-chloropyridine with benzylamine and pyrrolidine under suitable conditions. One common method includes:

Nucleophilic Substitution: 2-chloropyridine reacts with benzylamine in the presence of a base such as potassium carbonate to form 2-(N-benzylamino)pyridine.

Cyclization: The intermediate 2-(N-benzylamino)pyridine undergoes cyclization with pyrrolidine under reflux conditions to yield 2-(N-Benzylamino)-4-pyrrolidinopyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is preferred to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(N-Benzylamino)-4-pyrrolidinopyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it to secondary amines.

Substitution: It can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(N-Benzylamino)-4-pyrrolidinopyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(N-Benzylamino)-4-pyrrolidinopyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pyridine and pyrrolidine rings provide structural rigidity, while the benzylamino group offers potential sites for hydrogen bonding and hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and functional differences between 2-(N-Benzylamino)-4-pyrrolidinopyridine and analogous compounds:

Catalytic Performance

- vs. 4-Pyrrolidinopyridine: Both compounds share the pyrrolidine group, but the benzylamino substituent in 2-(N-Benzylamino)-4-pyrrolidinopyridine introduces steric bulk. This may reduce reaction rates in crowded catalytic environments but could improve selectivity in enantioselective reactions (e.g., manganese-catalyzed oxidations) .

- vs. DMAP: The higher pKa of 2-(N-Benzylamino)-4-pyrrolidinopyridine (18.33 vs. 17.95) enhances its electron-donating ability, leading to better stabilization of electrophilic intermediates. However, DMAP remains more widely used due to its commercial availability and lower cost .

Fluorescence and Solvent Interactions

- 2-(N-Benzylamino)pyridine exhibits fluorescence with significant hydroxide ion quenching, attributed to the presence of an amine hydrogen.

Biologische Aktivität

2-(N-Benzylamino)-4-pyrrolidinopyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-(N-Benzylamino)-4-pyrrolidinopyridine

- Molecular Formula : C13H16N2

- CAS Number : 1352318-24-1

Biological Activity Overview

Research indicates that 2-(N-Benzylamino)-4-pyrrolidinopyridine exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific cellular pathways.

- Neuroprotective Effects : There is evidence that it may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

- Antimicrobial Activity : The compound has been investigated for its ability to combat various microbial strains, suggesting a role in infectious disease treatment.

The biological activity of 2-(N-Benzylamino)-4-pyrrolidinopyridine is believed to involve several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection.

- Gene Expression Regulation : Studies indicate its potential to modulate the expression of genes associated with apoptosis and cell cycle regulation.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 2-(N-Benzylamino)-4-pyrrolidinopyridine significantly reduced cell viability in a dose-dependent manner. The compound was shown to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Caspase activation |

| MCF-7 (Breast) | 12 | Cell cycle arrest |

| U-87 MG (Glioma) | 10 | Apoptotic pathway activation |

Neuroprotective Effects

In vitro studies using neuronal cell cultures revealed that treatment with 2-(N-Benzylamino)-4-pyrrolidinopyridine led to a significant reduction in oxidative stress markers and increased cell survival rates under neurotoxic conditions.

| Treatment Type | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 50 | N/A |

| Compound Treatment | 80 | 40 |

Antimicrobial Activity

The compound was evaluated against various bacterial strains, showing promising results particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.